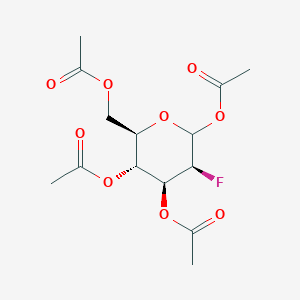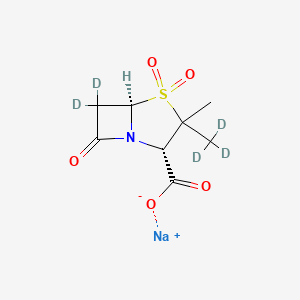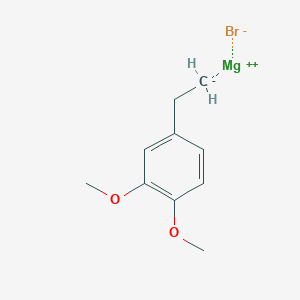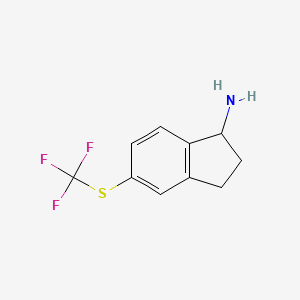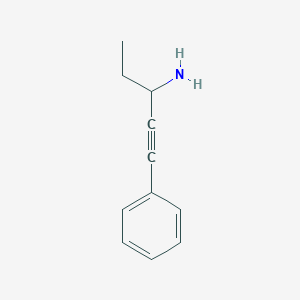![molecular formula C6H13NS B15294409 Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
Methyl[(thiolan-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[(thiolan-2-yl)methyl]amine is an organic compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . . This compound features a thiolane ring, which is a five-membered ring containing sulfur, and an amine group attached to a methyl group. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Methyl[(thiolan-2-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of thiolane with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Methyl[(thiolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Applications De Recherche Scientifique
Methyl[(thiolan-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of Methyl[(thiolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. It can also form coordination complexes with metal ions, influencing enzymatic activities and other cellular processes .
Comparaison Avec Des Composés Similaires
Methyl[(thiolan-2-yl)methyl]amine can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiolane ring structure but differ in the substituents attached to the ring.
Amines: Compounds with similar amine groups but different ring structures or substituents.
Sulfur-containing heterocycles: These include compounds like thiazoles and thiadiazoles, which also contain sulfur and nitrogen atoms in their ring structures. The uniqueness of this compound lies in its specific combination of a thiolane ring and a methylamine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H13NS |
|---|---|
Poids moléculaire |
131.24 g/mol |
Nom IUPAC |
N-methyl-1-(thiolan-2-yl)methanamine |
InChI |
InChI=1S/C6H13NS/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3 |
Clé InChI |
QYURDSRONBBMQL-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


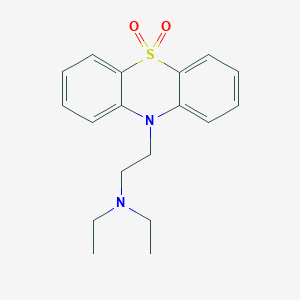

![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)
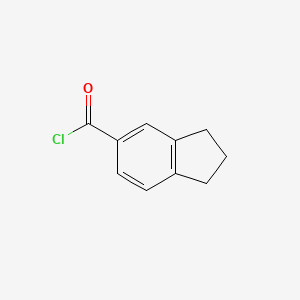

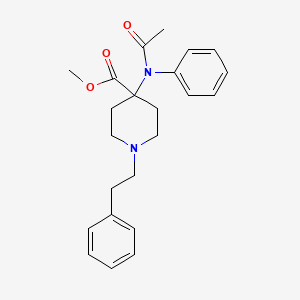
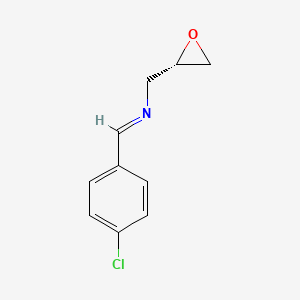
![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
